2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
Overview
Description
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a modified sugar molecule that has been the subject of various synthetic studies. The modification involves the protection of the hydroxyl groups at the 2nd and 3rd positions of the ribose sugar with an isopropylidene group, which is a common strategy in carbohydrate chemistry to prevent unwanted reactions at these positions during chemical synthesis .
Synthesis Analysis
The synthesis of derivatives of 2,3-O-isopropylidene-D-ribosic acid has been explored through various methods. For instance, the synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside was achieved via the Birch reduction of 2-methyl-3-furoic acid . Additionally, the synthesis of methyl-2,3-O-isopropylidene-5-dimethyl-arsinoyl-β-d-ribofuranoside and its derivatives was examined using gas chromatography and thin-layer chromatography, with the purity confirmed by NMR spectroscopy . Another study focused on the synthesis of methyl 6-deoxy-2,3-O-isopropylidene-α-D-ribo-hexopyranosid-4-ulose from methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by oxidation and reduction steps .
Molecular Structure Analysis
The molecular structure of 2,3-O-isopropylidene derivatives has been analyzed in several studies. For example, the crystal structure of 2',3'-O-isopropylidene inosine revealed significant conformational variations among the molecules in the asymmetric unit, with ribose puckers falling in the O(4')-exo region . The crystal structure of methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-α-d-galactopyranoside was determined by X-ray diffraction, showing slight distortions in the β-d-galactosyl rings and severe distortions in the α-d-galactoside ring due to the isopropylidene group .
Chemical Reactions Analysis
The reactivity of 2,3-O-isopropylidene derivatives has been investigated in various chemical reactions. For instance, the acetolysis of 3-O-acetyl-5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose led to the synthesis of 3'-C-methylnucleosides with β-D-ribo- and α-D-arabino configurations . Nucleophilic displacements and deamination reactions of methyl 2,3-O-isopropylidene-4-O-toluene-p-sulphonyl-α-d-lyxo- and -β-l-ribo-pyranosides were also studied, yielding various products including unsaturated sugars and amino sugars .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-O-isopropylidene derivatives are closely related to their molecular structure and the presence of protective groups. The isopropylidene group imparts certain steric and electronic effects that influence the reactivity and stability of the sugar molecule. The conformational variability observed in the crystal structures suggests that these derivatives can adopt multiple conformations, which may affect their physical properties such as solubility and crystallinity . The chemical properties, such as reactivity in nucleophilic displacements and susceptibility to deamination, are also influenced by the protective groups and the overall molecular conformation .
Scientific Research Applications
Synthesis and Derivatives
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid plays a crucial role in the synthesis of various compounds. For instance, it is involved in the synthesis of acetylenic sugars and uronic acids, where it undergoes treatment with acetone and subsequent oxidation to yield specific sugar derivatives (Berg & Kjølberg, 1977)(Berg & Kjølberg, 1977). Additionally, it facilitates the stereoselective synthesis of C-nucleosides and C-nucleoside analogues via radical pathways (Vismara et al., 1992)(Vismara, Torri, Pastori, & Marchiandi, 1992).
Structural and Chemical Analysis
This compound is also significant in the structural analysis of related molecules. Hanaya and Yamamoto (1989) demonstrated its use in synthesizing and analyzing 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribosides (Hanaya & Yamamoto, 1989). Its derivatives have been synthesized for antiviral evaluations, indicating its potential in medicinal chemistry (Ali, Ali, & Abdel-Rahman, 2007)(Ali, Ali, & Abdel-Rahman, 2007).
Future Directions
properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5+,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKDZSYIKUCGF-BYPJNBLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448844 | |
Record name | ST092333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid | |
CAS RN |
54622-95-6 | |
Record name | ST092333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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